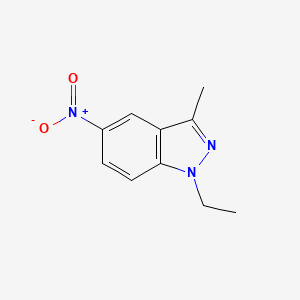

1-Ethyl-3-methyl-5-nitro-1H-indazole

Description

Significance of Indazole Scaffolds as Versatile Building Blocks in Modern Organic Synthesis

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility makes indazole derivatives a focal point in the design of novel therapeutic agents. nih.govacgpubs.org Their utility as versatile building blocks stems from the unique chemical properties of the bicyclic system, which can be readily functionalized at various positions to create diverse libraries of compounds.

Numerous synthetic strategies have been developed for the construction of the 1H-indazole core, including intramolecular amination reactions, cyclizations of aryl hydrazones, and cycloaddition approaches. nih.govmdpi.comresearchgate.net One efficient and widely cited method involves the preparation of arylhydrazones followed by a deprotonation and subsequent nucleophilic aromatic substitution (SNAr) to achieve ring closure, a technique particularly effective for producing 5-nitro-substituted indazoles. nih.govmdpi.com This synthetic accessibility allows chemists to systematically modify the scaffold and investigate structure-activity relationships (SAR). The indazole ring is a key component in several FDA-approved drugs, highlighting its clinical significance. Examples include Axitinib, a kinase inhibitor for treating kidney cancer, and Benzydamine, a non-steroidal anti-inflammatory drug. This proven track record in drug development continues to fuel research into new indazole-based compounds.

Overview of 1-Ethyl-3-methyl-5-nitro-1H-indazole within Contemporary Indazole Chemistry

Within the extensive family of indazole derivatives, this compound is a compound of interest in contemporary research, primarily as a synthetic intermediate or a building block for more complex molecules. The presence of an ethyl group at the N1 position, a methyl group at the C3 position, and a nitro group at the C5 position defines its specific chemical character and reactivity. The electron-withdrawing nitro group is particularly significant as it can modulate the electronic properties of the entire ring system and serve as a handle for further chemical transformations.

While detailed research studies focusing exclusively on the biological activity of this compound are not extensively documented in public literature, its availability from chemical suppliers for medicinal chemistry research suggests its role as a precursor in the synthesis of potential therapeutic agents. pharmint.net The synthesis of analogous 1-aryl-3-methyl-5-nitro-1H-indazoles has been efficiently achieved through the SNAr cyclization of arylhydrazones derived from 2-fluoro-5-nitroacetophenone. mdpi.com This methodology provides a viable and established pathway for the synthesis of N-alkyl substituted variants like this compound. The compound's defined structure and substituents make it a valuable tool for chemists exploring the chemical space of nitro-substituted indazoles for various applications, including the development of new kinase inhibitors or other targeted therapies. acgpubs.orgresearchgate.net

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1201195-58-5 | pharmint.netmolbase.comchembk.com |

| Molecular Formula | C₁₀H₁₁N₃O₂ | molbase.comchembk.comchemicalbook.com |

| Molecular Weight | 205.21 g/mol | molbase.comchemicalbook.com |

| Predicted Boiling Point | 355.1 ± 22.0 °C | chemicalbook.com |

Table 2: Related Compound Properties (3-Methyl-5-nitro-1H-indazole)

| Property | Value | Source |

|---|---|---|

| CAS Number | 40621-84-9 | nih.govchemicalbook.com |

| Molecular Formula | C₈H₇N₃O₂ | nih.gov |

| Molecular Weight | 177.16 g/mol | nih.govchemicalbook.com |

| Melting Point | 213 °C | chemicalbook.com |

| Predicted pKa | 12.10 ± 0.40 | chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

1-ethyl-3-methyl-5-nitroindazole |

InChI |

InChI=1S/C10H11N3O2/c1-3-12-10-5-4-8(13(14)15)6-9(10)7(2)11-12/h4-6H,3H2,1-2H3 |

InChI Key |

VLYAXVNSCZXHEI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 3 Methyl 5 Nitro 1h Indazole and Analogous Systems

Strategies for Indazole Core Construction

Cyclization Reactions: N-Nitroso-o-toluidine Cyclization and Derivatives

One of the foundational methods for indazole synthesis is the cyclization of N-nitroso-o-toluidines. This process, historically significant, involves the nitrosation of an appropriately substituted o-toluidine (B26562) followed by ring closure. The preparation of indazole by heating N-nitrosobenzo-o-toluidine was first described by Jacobson and Huber. google.com Later modifications to this general method were developed by Ruechardt and Hassmann, who utilized alkyl nitrites or externally generated nitrogen oxides for the nitrosation of substituted 2-methyl-o-toluidines. google.com

In the context of synthesizing the 3-methyl-5-nitro-1H-indazole core, this strategy would begin with a 2,4-disubstituted aniline, specifically 2-methyl-4-nitroaniline. The synthesis proceeds through the following conceptual steps:

Acylation: The amino group of the substituted o-toluidine is first protected, typically through acetylation with acetic anhydride (B1165640).

Nitrosation: The resulting 2-methylacetanilide derivative is then treated with a nitrosating agent, such as sodium nitrite (B80452) or nitrogen oxides, to form the N-nitroso intermediate. google.com

Cyclization: The N-nitroso compound undergoes intramolecular cyclization to form the indazole ring system.

Hydrolysis: The initial 1-acetylindazole product is hydrolyzed to yield the free indazole. google.com

This method requires careful control of reaction conditions and the use of an inert organic solvent, an alkali metal salt of an alkanoic acid (e.g., potassium acetate), and acetic anhydride to consume the water generated during nitrosation. google.com

C-H Amination Routes: Palladium-Catalyzed and Metal-Free Approaches

Modern synthetic chemistry has introduced more direct and versatile methods for indazole core construction through C-H amination. These routes can be broadly categorized into those that use palladium catalysts and those that are metal-free.

Palladium-Catalyzed Approaches: Two primary palladium-catalyzed methods have been developed for constructing the indazole nucleus through intramolecular carbon-nitrogen bond formation. nih.gov The first is based on the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. This method proceeds under very mild conditions, making it suitable for substrates with sensitive functional groups. nih.gov A second, more direct route involves the catalytic C-H activation of benzophenone (B1666685) tosylhydrazones followed by intramolecular amination. nih.govorganic-chemistry.org Catalyst systems such as Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ are employed, and this approach is particularly effective for substrates bearing electron-donating groups on the benzene (B151609) ring. nih.gov

Metal-Free Approaches: To avoid the use of transition metals, several metal-free C-H amination strategies have been developed. These reactions typically rely on an external oxidant to facilitate the cyclization.

Iodine-Mediated Amination: Diaryl and tert-butyl aryl ketone hydrazones can be treated with iodine in the presence of potassium iodide and sodium acetate (B1210297) to yield 1H-indazoles via direct aryl C-H amination. nih.gov

Hypervalent Iodine Reagents: The use of [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant enables the cyclization of arylhydrazones, offering good functional group compatibility and high yields. nih.gov

Silver(I)-Mediated Amination: A silver(I)-mediated intramolecular oxidative C–H amination provides an efficient pathway to a variety of 3-substituted indazoles. nih.govacs.org Mechanistic studies suggest this reaction proceeds via a single electron transfer (SET) process. nih.govacs.org

Radical-Mediated Amination: A general and practical regioselective C–H amination of 2H-indazoles has been developed under transition-metal-free conditions, which is believed to involve a radical process. rsc.org

Annulation Reactions: [3+2] Cycloaddition with Arynes and Related Strategies

[3+2] Cycloaddition reactions, particularly those involving arynes, represent a powerful and highly efficient strategy for the synthesis of the indazole skeleton. organic-chemistry.org Arynes, which are highly reactive intermediates, can be generated in situ under mild conditions from precursors like o-(trimethylsilyl)aryl triflates. acs.orgacs.org These arynes then react with 1,3-dipoles such as diazo compounds or sydnones to form the indazole ring. acs.orgnih.gov

The reaction between an aryne and a diazo compound is a very direct approach to a wide range of substituted indazoles in good to excellent yields. acs.orgacs.orgresearchgate.net The reaction proceeds rapidly at room temperature in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). acs.orgresearchgate.net The mechanism involves an initial [3+2] cycloaddition to form an unstable intermediate, which then tautomerizes to the more stable 1H-indazole product. acs.orgacs.org This method tolerates a broad range of functional groups and offers predictable regioselectivity based on the steric and electronic properties of the aryne. organic-chemistry.org

| Entry | Aryne Precursor | Diazo Compound | Product | Yield (%) |

| 1 | o-(Trimethylsilyl)phenyl triflate | Ethyl diazoacetate | Ethyl 1H-indazole-3-carboxylate | 95 |

| 2 | o-(Trimethylsilyl)phenyl triflate | (Diazomethyl)benzene | 3-Phenyl-1H-indazole | 98 |

| 3 | 4-Methyl-2-(trimethylsilyl)phenyl triflate | Ethyl diazoacetate | Ethyl 6-methyl-1H-indazole-3-carboxylate | 92 |

| 4 | 4-Methoxy-2-(trimethylsilyl)phenyl triflate | (Diazomethyl)benzene | 6-Methoxy-3-phenyl-1H-indazole | 96 |

This table presents illustrative data adapted from studies on [3+2] cycloaddition reactions for the synthesis of analogous indazole systems. acs.orgacs.org

Electrochemical Methods for Indazole Synthesis

Electrochemical synthesis offers a green and sustainable alternative for constructing the indazole ring, often avoiding the need for harsh reagents or metal catalysts. nih.gov These methods utilize electricity as a "traceless" oxidant to induce cyclization reactions. nih.gov

One prominent electrochemical approach involves the anodic oxidation of arylhydrazones to generate nitrogen-centered radicals. These radicals then undergo intramolecular cyclization onto the aryl ring, followed by further oxidation to afford the 1H-indazole product. scispace.com This process can be performed under catalyst- and chemical oxidant-free conditions. scispace.com

Furthermore, electrochemical methods have been developed for the selective synthesis of 1H-indazoles and their corresponding N-oxides, where the reaction outcome can be controlled by the choice of cathode material. nih.govresearchgate.net For instance, using a reticulated vitreous carbon cathode can selectively produce 1H-indazole N-oxides, while a zinc cathode can lead to the deoxygenated 1H-indazole. nih.govresearchgate.net The scope of these electrochemical protocols is broad, tolerating both electron-rich and electron-deficient substrates. nih.gov

Regioselective N-Alkylation and Ethyl Group Introduction at N1 Position

Once the 3-methyl-5-nitro-1H-indazole core is synthesized, the final step is the introduction of the ethyl group. Direct alkylation of the indazole NH group is challenging because it typically yields a mixture of N1- and N2-substituted regioisomers. nih.govnih.gov The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org

Control of N1 vs. N2 Selectivity in Indazole Alkylation Reactions

Achieving high regioselectivity in the N-alkylation of indazoles is crucial and depends heavily on the reaction conditions, including the choice of base, solvent, and the nature of the substituents on the indazole ring. nih.govnih.govresearchgate.net

The outcome of the alkylation is often a result of the interplay between kinetic and thermodynamic control. researchgate.net The N2 position is sometimes considered more kinetically accessible, while the N1-alkylated product is often the thermodynamically more stable isomer. nih.govresearchgate.net

Key factors influencing regioselectivity include:

Base and Solvent Effects: This combination is perhaps the most critical factor. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (B95107) (THF) has been shown to strongly favor N1-alkylation, particularly for indazoles with electron-withdrawing groups at the C3 position. nih.govnih.govresearchgate.net This high N1 selectivity is postulated to arise from the formation of a sodium-chelated intermediate involving the N2 atom and a C3 substituent, which sterically directs the incoming electrophile to the N1 position. nih.govresearchgate.net Conversely, using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) often leads to poor selectivity or a preference for the N2 isomer. nih.govresearchgate.net

Steric and Electronic Effects: Substituents on the indazole ring can exert significant steric and electronic influence. Large substituents at the C3 position can favor N1 alkylation due to steric hindrance at the adjacent N2 position. wuxibiology.com Conversely, substituents at the C7 position, such as a nitro or carboxylate group, have been shown to confer excellent N2 regioselectivity, even when using NaH in THF. nih.govbeilstein-journals.orgresearchgate.net

Alkylating Agent: The nature of the electrophile can also impact the N1/N2 ratio, although the base/solvent system is generally the dominant factor. nih.gov

| Entry | Indazole Substrate | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Ref |

| 1 | Methyl 1H-indazole-3-carboxylate | NaH | THF | n-Pentyl bromide | >99:1 | nih.gov |

| 2 | Methyl 1H-indazole-3-carboxylate | K₂CO₃ | DMF | n-Pentyl bromide | 1.5:1 | nih.gov |

| 3 | Methyl 1H-indazole-3-carboxylate | Cs₂CO₃ | DMF | n-Pentyl bromide | 1.9:1 | nih.gov |

| 4 | 3-tert-Butyl-1H-indazole | NaH | THF | n-Pentyl bromide | >99:1 | researchgate.net |

| 5 | 7-Nitro-1H-indazole | NaH | THF | n-Pentyl bromide | 4:96 | researchgate.net |

| 6 | 6-Nitro-1H-indazole | K₂CO₃ / EtBr | DMF | Ethyl Bromide | N2 favored | researchgate.net |

This table summarizes experimental results from various studies on the regioselective N-alkylation of substituted indazoles, demonstrating the impact of reaction conditions on the product distribution.

For the synthesis of 1-Ethyl-3-methyl-5-nitro-1H-indazole, the data suggests that reacting the 3-methyl-5-nitro-1H-indazole precursor with an ethylating agent (e.g., ethyl bromide or ethyl iodide) using sodium hydride in THF would be the most effective strategy to achieve high selectivity for the desired N1-ethylated product.

Influence of Reaction Conditions and Substituent Effects on Regioisomeric Distribution

The alkylation of an indazole ring, which possesses two nucleophilic nitrogen atoms (N1 and N2), typically results in a mixture of N1 and N2 regioisomers. The ratio of these isomers is highly dependent on the reaction conditions and the electronic and steric properties of substituents on the indazole core. Achieving regioselectivity for the N1-ethyl group in this compound is a critical synthetic challenge.

Influence of Reaction Conditions:

The choice of base, solvent, and temperature plays a pivotal role in directing the alkylation to either the N1 or N2 position. Generally, N-alkylation under basic conditions can lead to mixtures, but specific combinations can favor one isomer over the other.

Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. For instance, high N1 selectivity was observed with NaH in THF for indazoles bearing electron-deficient substituents. Conversely, the use of potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to mixtures of N1 and N2 isomers, with the ratio being influenced by other factors. Solvent polarity can also affect the outcome; for example, alkylation of certain pyrazolopyrimidines (structurally related to indazoles) with sodium hexamethyldisilazide (NaHMDS) showed N2 selectivity in THF, but N1 selectivity in dimethyl sulfoxide (B87167) (DMSO).

Temperature: Reaction temperature can influence the thermodynamic versus kinetic control of the reaction. N1-alkylated indazoles are often the thermodynamically more stable product, and reactions run at higher temperatures may favor their formation through equilibration.

Substituent Effects:

The electronic nature and steric hindrance of substituents on both the indazole ring and the alkylating agent significantly impact the N1/N2 ratio.

Electronic Effects: Electron-withdrawing groups (EWGs) on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms. For example, it has been observed that indazoles with EWGs at the C7 position, such as a nitro (NO₂) or methoxycarbonyl (CO₂Me) group, exhibit excellent N2 regioselectivity (≥ 96%). This is attributed to the alteration of the electron density distribution within the pyrazole (B372694) ring of the indazole system.

Steric Effects: Steric hindrance around the nitrogen atoms is a major determinant of regioselectivity. Bulky substituents at the C7 position can sterically hinder the approach of an alkylating agent to the adjacent N1 position, thereby favoring alkylation at the more accessible N2 position. Conversely, bulky substituents at the C3 position can disfavor N2-alkylation, leading to a preference for the N1 isomer. The size of the alkylating agent itself is also crucial; larger, more sterically demanding alkylating agents tend to favor the less hindered N1 position.

The interplay of these factors is summarized in the interactive table below, providing a general guide to predicting the outcome of indazole N-alkylation.

Interactive Data Table: Factors Influencing N-Alkylation Regioselectivity of Indazoles

| Factor | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Rationale |

| Base/Solvent | Sodium Hydride (NaH) in THF | Potassium Carbonate (K₂CO₃) in DMF (often gives mixtures) | The Na⁺ cation in a non-polar solvent like THF may coordinate with the N2 atom, directing the alkylating agent to N1. |

| Substituent Position | Bulky group at C3 | Bulky or electron-withdrawing group at C7 | Steric hindrance at C7 blocks N1; electronic effects at C7 can increase N2 nucleophilicity. |

| Alkylating Agent | Sterically hindered (e.g., secondary alkyl halides) | Sterically unhindered (e.g., methyl iodide) | The less sterically crowded N1 position is more accessible to larger electrophiles. |

| Control | Thermodynamic (higher temp, longer reaction time) | Kinetic (lower temp, shorter reaction time) | The N1-isomer is generally the more thermodynamically stable product. |

Introduction and Chemical Transformations of the 5-Nitro Group

The 5-nitro group is a key functional moiety, serving as a powerful electron-withdrawing group and a precursor for other functionalities, most notably the amino group.

The introduction of a nitro group at the C5 position of the indazole ring is typically achieved by starting with a precursor that already contains the nitro group in the correct position, rather than by direct nitration of the pre-formed indazole ring. Direct nitration of indazole often leads to a mixture of isomers, with substitution occurring at positions other than C5.

A common and effective strategy involves the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization. For the synthesis of 5-nitro-1H-indazole, the starting material is 2-amino-5-nitrotoluene. The synthesis proceeds as follows:

Diazotization: 2-amino-5-nitrotoluene is treated with sodium nitrite (NaNO₂) in an acidic medium, such as glacial acetic acid, at a controlled low temperature (not exceeding 25°C). This step converts the primary amino group into a diazonium salt.

Cyclization: The resulting diazonium salt is unstable and undergoes spontaneous intramolecular cyclization. The diazonium group is attacked by the aromatic ring, leading to the formation of the pyrazole ring fused to the benzene ring. This process eliminates the methyl group's hydrogen and forms the indazole core, yielding 5-nitro-1H-indazole.

This precursor-based approach ensures that the nitro group is unambiguously located at the C5 position of the final indazole product.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, opening avenues for a wide range of further functionalization, such as amide formation or diazotization. Several reliable methods are available for the reduction of 5-nitroindazoles to 5-aminoindazoles.

Catalytic Hydrogenation: This is often the method of choice due to its clean reaction profile and high yields. The reaction involves treating the 5-nitroindazole (B105863) derivative with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate under atmospheric or slightly elevated pressure. This method is generally chemoselective for the nitro group, leaving other functional groups intact, although care must be taken as some groups (e.g., halogens, double bonds) can also be reduced under certain conditions.

Metal-Acid Systems and Stannous Chloride: Chemical reduction using metals in acidic media (e.g., Fe/HCl, Zn/AcOH) is a classic method. A milder and more selective alternative is the use of stannous chloride (SnCl₂). Anhydrous tin(II) chloride in a solvent like ethanol or ethyl acetate is effective for reducing aromatic nitro compounds, often preserving other reducible functional groups like esters or nitriles. However, studies on the reduction of N-alkyl-5-nitroindazoles with SnCl₂ in ethanol have shown that side reactions, such as chlorination and ethoxylation at the C4 position, can occur. Therefore, reaction conditions must be carefully controlled when using this reagent.

The resulting 5-aminoindazole (B92378) is a versatile intermediate for the synthesis of a diverse library of indazole-based compounds.

Methyl Group Installation at the C3 Position

Introducing a methyl group at the C3 position of the indazole ring can be accomplished either by direct functionalization of a pre-formed indazole or by using a precursor that already contains the required methyl group.

Directly installing an alkyl group at the C3 position of an indazole is challenging due to the lower reactivity of this carbon compared to the nitrogen atoms. However, several modern synthetic methods have been developed to achieve this transformation.

Radical Alkylation: The C3 position of indazoles can be functionalized via radical-mediated reactions. For instance, a direct radical alkylation of 2H-indazoles has been reported using dihydropyridine (B1217469) derivatives as radical sources in the presence of a silver(I)/persulfate system. This approach allows for the introduction of various alkyl groups.

Metal-Catalyzed C-H Activation: Palladium-catalyzed direct C-H functionalization has emerged as a powerful tool. While more commonly applied for arylation or alkenylation, conditions for C-H alkylation are being developed. These methods often require a directing group to achieve regioselectivity.

Functionalization via Halogenation: A two-step approach involves the initial halogenation (e.g., iodination or bromination) of the C3 position, which can be achieved using reagents like I₂/KOH. The resulting 3-haloindazole can then undergo a transition metal-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi) with an appropriate methyl-containing organometallic reagent to install the methyl group. For example, a 3-iodo-1H-indazole can be coupled with a methylboronic acid derivative.

A more traditional and often more reliable method for synthesizing C3-methylated indazoles is to build the indazole ring from a precursor that already contains the methyl group at the appropriate position. The most common precursor for 3-methyl-1H-indazole is a 2-aminoacetophenone (B1585202) derivative.

The synthesis from 2-aminoacetophenone proceeds via the following steps:

Diazotization: The 2-aminoacetophenone is treated with a diazotizing agent, such as sodium nitrite (NaNO₂) in hydrochloric acid, at low temperatures (0-10°C). This converts the amino group into a diazonium salt.

Reductive Cyclization: The diazonium salt intermediate is then treated with a reducing agent, such as stannous chloride (SnCl₂) in hydrochloric acid. This step facilitates the cyclization onto the acetyl group, forming the pyrazole ring and yielding 3-methyl-1H-indazole.

This method provides unambiguous access to the 3-methylindazole core, which can then be further functionalized, for example, by nitration at C5 and subsequent alkylation at N1 to produce the target compound.

Advanced Spectroscopic Elucidation and Structural Characterization of 1 Ethyl 3 Methyl 5 Nitro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, the precise chemical environment of each nucleus can be determined, allowing for the unequivocal assignment of the molecular structure and the differentiation between potential regioisomers.

High-Resolution ¹H and ¹³C NMR for Chemical Shift Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial and most crucial data for structural determination. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum of 1-Ethyl-3-methyl-5-nitro-1H-indazole, distinct signals corresponding to the ethyl and methyl groups, as well as the aromatic protons of the indazole ring, are expected. The ethyl group would manifest as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The protons on the nitro-substituted benzene (B151609) ring moiety would appear in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitro group and the fused pyrazole (B372694) ring.

The ¹³C NMR spectrum provides complementary information, showing a distinct resonance for each unique carbon atom in the molecule. The chemical shifts would differentiate between the aliphatic carbons of the ethyl and methyl groups and the aromatic carbons of the indazole core. The carbon atoms directly attached to the electron-withdrawing nitro group would be expected to resonate at a downfield (higher ppm) chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl | -CH₂- | 4.0 - 4.5 (quartet) | 40 - 50 |

| Ethyl | -CH₃ | 1.3 - 1.6 (triplet) | 10 - 20 |

| Methyl | -CH₃ | 2.5 - 3.0 (singlet) | 10 - 20 |

| Aromatic | C4-H | 8.0 - 8.5 (doublet) | 115 - 125 |

| Aromatic | C6-H | 7.5 - 8.0 (doublet of doublets) | 110 - 120 |

| Aromatic | C7-H | 7.0 - 7.5 (doublet) | 120 - 130 |

| Aromatic | C3 | - | 140 - 150 |

| Aromatic | C3a | - | 135 - 145 |

| Aromatic | C5 | - | 145 - 155 |

| Aromatic | C7a | - | 120 - 130 |

Note: The predicted values are estimates and actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (NOESY, HMBC, COSY, gHSQC, gHMBC) for Regioisomer Differentiation and Connectivity

To confirm the connectivity of the atoms and to differentiate between the possible regioisomers (e.g., substitution at the N1 versus the N2 position of the indazole ring), a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons. For instance, a cross-peak between the methylene and methyl protons of the ethyl group would be observed.

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.

gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for establishing the position of the ethyl and methyl groups. For example, a correlation between the methylene protons of the ethyl group and the C7a and C3a carbons of the indazole ring would confirm the N1-ethyl substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. This can be used to further confirm the proposed structure and stereochemistry.

Vibrational and Mass Spectrometry

Vibrational spectroscopy and mass spectrometry provide complementary data to NMR for a comprehensive structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro group (NO₂), aromatic C-H and C=C bonds, and aliphatic C-H bonds.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Nitro | Asymmetric N-O stretch | 1500 - 1570 |

| Nitro | Symmetric N-O stretch | 1300 - 1370 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Aliphatic | C-H stretch (sp³) | 2850 - 3000 |

| Indazole Ring | C=N stretch | 1600 - 1650 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₁₀H₁₁N₃O₂. HRMS can confirm this by providing a mass measurement with a high degree of precision.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecule would be expected to fragment in a predictable manner, with the loss of the ethyl group, the nitro group, or other small neutral molecules, providing further evidence for the proposed structure.

X-ray Diffraction Studies for Solid-State Structural Confirmation

While NMR provides detailed structural information in solution, X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, X-ray crystallography can provide definitive confirmation of its molecular structure.

The resulting crystal structure would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. It would also provide information about the planarity of the indazole ring system and the orientation of the ethyl, methyl, and nitro substituents. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking, would be elucidated. This information is invaluable for understanding the solid-state properties of the compound.

Computational Chemistry and Theoretical Investigations of Indazole Systems

Theoretical Estimation of Tautomerism and Conformational Stability

Tautomerism is a key feature of the indazole ring system, and computational methods have been extensively used to predict the relative stabilities of different tautomeric forms and to understand the factors influencing the tautomeric equilibrium.

Indazole can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole, which differ in the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring. researchgate.net In the gas phase and in nonpolar solvents, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. nih.govchemicalbook.com This greater stability of the 1H form is often attributed to its benzenoid character, which is energetically more favorable than the quinonoid structure of the 2H-tautomer. researchgate.net Quantum chemical calculations have consistently supported this observation, predicting the 1H form to be lower in energy. nih.govaip.org For the parent indazole, the energy difference is typically calculated to be in the range of 15-21 kJ/mol in favor of the 1H-tautomer. nih.gov

The presence of substituents on the indazole ring can influence the relative stability of the tautomers. Electron-withdrawing groups, such as the nitro group, can affect the electron density distribution in the ring and thereby alter the tautomeric equilibrium. However, for most substituted indazoles, the 1H-tautomer remains the more stable form. In the case of 1-Ethyl-3-methyl-5-nitro-1H-indazole, the presence of the ethyl group at the N1 position precludes the possibility of 1H-/2H- tautomerism involving a proton shift. However, understanding the inherent stability of the underlying indazole tautomers is crucial for predicting the outcomes of reactions where the N-substituent might be cleaved or introduced.

The surrounding solvent medium can have a significant impact on the electronic structure and stability of a molecule. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct consequence of these solvent-solute interactions. vlabs.ac.inbiointerfaceresearch.com Polar solvents can stabilize polar ground or excited states through dipole-dipole interactions and hydrogen bonding. tutorchase.com

For nitroaromatic compounds, an increase in solvent polarity often leads to a bathochromic (red) shift in the π-π* absorption bands in the UV-visible spectrum. acs.org This is because the excited state is generally more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents, leading to a smaller energy gap for the electronic transition. vlabs.ac.in

Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are essential for accurately predicting the electronic spectra and stability of molecules in solution. These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. Theoretical studies on related systems have shown that explicit consideration of solvent effects is necessary to reproduce experimental spectroscopic data accurately.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, delocalization, and intramolecular interactions within a molecule. nih.govwikipedia.org It provides a localized, intuitive picture of bonding by transforming the complex molecular orbitals into a set of localized "natural" bond orbitals.

In the context of this compound, NBO analysis can provide quantitative insights into the delocalization of electron density from the indazole ring to the nitro group. This is primarily achieved by examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

A significant interaction is expected between the lone pair orbitals of the nitrogen and oxygen atoms of the indazole ring and the π* antibonding orbital of the nitro group. This delocalization of electron density from the ring to the substituent is a key feature of nitroaromatic compounds and contributes to their characteristic reactivity. NBO analysis can also reveal hyperconjugative interactions involving the ethyl and methyl substituents, which can further influence the electronic properties and stability of the molecule.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) Nring | π(Cring-Nnitro) | 5.8 | π-delocalization |

| π(Cring-Cring) | π(Nnitro-O) | 12.3 | π-conjugation |

| LP(2) Onitro | σ*(Nnitro-Cring) | 2.1 | Hyperconjugation |

Note: The data in Table 2 are hypothetical and intended to illustrate the types of interactions that would be analyzed for this compound. The specific E(2) values would require a dedicated NBO calculation for the molecule.

Mechanistic Investigations of Reactions Involving Indazole Derivatives

Radical Pathways in C-H Functionalization and Cyclization Reactions

Direct C-H functionalization via radical pathways has become a significant strategy for creating complex heterocyclic compounds with high efficiency. rsc.org For 2H-indazoles, late-stage functionalization through C-H activation is an effective method for diversifying their structures. researchgate.netrsc.org Mechanistic studies suggest that the C-3 functionalization of 2H-indazoles can proceed through a radical pathway under transition-metal-free, aerobic conditions. researchgate.net These reactions are recognized as an efficient approach for increasing the complexity of indazole derivatives. rsc.org

The synthesis of the indazole ring itself can also involve radical intermediates. For instance, the cyclization of an oxime with an azo fragment can be initiated by forming an iminoxyl radical. nih.gov This radical intermediate then undergoes cyclization involving the azo group to form the indazole structure. nih.gov Such radical-mediated processes offer a powerful alternative to traditional synthetic methods for constructing the indazole skeleton. organic-chemistry.org

Table 1: Overview of Radical Pathway in Indazole Chemistry

| Reaction Type | Proposed Mechanism | Key Features |

|---|---|---|

| C-3 Functionalization | Transition-metal-free, aerobic conditions promoting a radical pathway. researchgate.net | Enables late-stage modification of the indazole core. researchgate.net |

| Cyclization | Formation of an iminoxyl radical intermediate that cyclizes. nih.gov | Involves intramolecular radical addition to an azo group. nih.gov |

Metal-Catalyzed Reaction Mechanisms (e.g., Palladium, Copper, Rhodium)

Transition metal catalysis is widely employed in the synthesis and functionalization of indazole derivatives. nih.gov These metals facilitate a variety of transformations through distinct mechanistic cycles.

Palladium-Catalyzed Reactions: Palladium catalysts are notably used for C-H amination and oxidative benzannulation reactions. For example, the synthesis of 1H-indazoles can be achieved through an intramolecular ligand-free palladium-catalyzed C-H amination reaction. nih.gov Another route involves the Pd(OAc)₂-mediated oxidative benzannulation of pyrazoles with internal alkynes to construct the 1H-indazole framework. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are effective for promoting N-N bond formation and cyclization reactions. A method for synthesizing 1H-indazoles involves a Cu(OAc)₂-mediated N-N bond formation using oxygen as the oxidant. nih.gov Another approach uses Cu₂O to mediate the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov Copper can also be used in azide-alkyne cycloaddition (CuAAC) reactions to attach other heterocyclic moieties, such as triazoles, to the indazole core. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are utilized in tandem reactions for synthesizing 2H-indazoles. A rhodium(III)-catalyzed tandem C-H alkylation followed by an intramolecular decarboxylative cyclization of azoxy compounds with diazoesters yields 3-acyl-2H-indazoles. nih.gov

Table 2: Metal Catalysts in Indazole Synthesis and Functionalization

| Metal Catalyst | Example Reaction | Reference |

|---|---|---|

| Palladium (Pd) | Intramolecular C-H Amination | nih.gov |

| Copper (Cu) | N-N Bond Formation / Cyclization | nih.gov |

| Rhodium (Rh) | Tandem C-H Alkylation / Cyclization | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Ring Closure Mechanisms

The Nucleophilic Aromatic Substitution (SNAr) mechanism is a key pathway for synthesizing indazoles, particularly those bearing electron-withdrawing groups like the nitro group found in 1-Ethyl-3-methyl-5-nitro-1H-indazole. wikipedia.org The presence of a nitro group, especially in the ortho or para position relative to a leaving group, strongly activates the aromatic ring toward nucleophilic attack. wikipedia.orgbyjus.com

An efficient route to 1-aryl-5-nitro-1H-indazoles utilizes an SNAr ring closure. nih.govresearchgate.net The mechanism proceeds as follows:

Hydrazone Formation: An arylhydrazine reacts with a ketone or aldehyde that has a good leaving group (like fluorine) at the C2 position and a nitro group at the C5 position. nih.gov

Deprotonation: A base removes a proton from the hydrazone, forming a nucleophilic anion. nih.gov

Nucleophilic Attack: The resulting anion performs an intramolecular nucleophilic attack on the carbon atom bearing the leaving group. The electron-withdrawing nitro group at C5 helps to stabilize the negative charge in the resulting intermediate, known as a Meisenheimer complex. wikipedia.orgnih.govlibretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final 1-aryl-5-nitro-1H-indazole product. nih.govlibretexts.org

This SNAr-terminated domino reaction provides an effective method for the construction of the 5-nitro-1H-indazole core. nih.gov

Protonation and Addition Mechanisms in Indazole Systems

The reactivity of indazoles in acidic media involves protonation, which can influence subsequent addition reactions. A study on the addition of formaldehyde (B43269) to 1H-indazole and its nitro derivatives in aqueous hydrochloric acid provides insight into these mechanisms. nih.govacs.orgsemanticscholar.org

The mechanism likely involves protonated formaldehyde, as it is a much weaker base than the indazole derivatives. nih.govacs.org A direct reaction between a protonated indazolium cation and formaldehyde is considered unlikely. nih.govacs.org Instead, the reaction may proceed between a neutral indazole tautomer (1H or 2H) and protonated formaldehyde. nih.govacs.org In neutral conditions, zwitterionic intermediates can lead to the final products. nih.govacs.org The presence of electron-withdrawing nitro groups on the indazole ring increases its sensitivity to hydrolysis, which is the reverse of the addition reaction. semanticscholar.org The final products are typically (1H-indazol-1-yl)methanol derivatives. researchgate.net Theoretical calculations and NMR studies have been used to provide a sound basis for these experimental observations. researchgate.netresearchgate.net

Role of Intermediates in Reaction Pathways (e.g., Iminoxyl Radicals)

The outcomes of chemical reactions are often dictated by the formation and stability of transient intermediates. In the chemistry of indazole derivatives, several key intermediates have been identified.

Iminoxyl Radicals: As mentioned previously, iminoxyl radicals can serve as crucial intermediates in the synthesis of the indazole ring. nih.gov These radicals are typically generated from oximes and can undergo intramolecular cyclization to form the heterocyclic core. nih.gov The stability and reactivity of these radical intermediates guide the reaction toward the desired indazole product. researchgate.net

Meisenheimer Complex: In SNAr reactions, the addition of a nucleophile to the electron-deficient aromatic ring results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org For 5-nitro-indazole synthesis via SNAr ring closure, the nitro group plays a critical role in stabilizing this intermediate, thereby facilitating the reaction. wikipedia.orgnih.govlibretexts.org

Carbanions and Zwitterions: In nucleophilic addition reactions, the attack of a nucleophile on an unsaturated system can generate a carbanion intermediate. dalalinstitute.com In the case of indazole addition to formaldehyde under neutral conditions, zwitterionic intermediates are proposed to be involved in the pathway to the final hydroxymethyl products. nih.govacs.org

Table 3: Key Intermediates in Reactions of Indazole Derivatives

| Intermediate | Reaction Type | Role |

|---|---|---|

| Iminoxyl Radical | Radical Cyclization | Initiates intramolecular cyclization to form the indazole ring. nih.gov |

| Meisenheimer Complex | SNAr | Stabilized anionic intermediate formed during nucleophilic attack. wikipedia.orglibretexts.org |

| Zwitterion | Addition Reaction | Intermediate in the addition of formaldehyde to neutral indazole. nih.govacs.org |

Q & A

Q. How can researchers optimize the synthesis of 1-Ethyl-3-methyl-5-nitro-1H-indazole to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols with precise control of reaction conditions. Key steps include:

- Nitro-group introduction : Use nitration agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Alkylation : Ethyl and methyl groups can be introduced via nucleophilic substitution or transition-metal catalysis (e.g., Pd-mediated coupling) in solvents like DMF or ethanol .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity .

- Validation : Monitor reactions via TLC and confirm final structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What experimental techniques are critical for characterizing the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

- Crystallization : Grow crystals via slow evaporation in solvents like dichloromethane/hexane .

- Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .

- Structure Solution : Employ SHELX programs (SHELXT for space-group determination, SHELXL for refinement) .

- Validation : Check for residual electron density and R-factors (e.g., R₁ < 0.05) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and pharmacological interactions of this compound?

- Methodological Answer : Combine density functional theory (DFT) and molecular docking:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic properties (e.g., nitro-group electron-withdrawing effects) .

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or receptors). Validate with experimental IC₅₀ values from enzyme inhibition assays .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How should researchers resolve contradictions in reported biological activities of nitro-substituted indazoles?

- Methodological Answer : Address discrepancies via systematic approaches:

- Meta-Analysis : Aggregate data from PubMed, Scopus, and IUCr databases to identify trends (e.g., nitro-group positioning vs. cytotoxicity) .

- Dose-Response Studies : Perform in vitro assays (e.g., MTT on MCF-7 cells) across a concentration gradient (1 nM–100 µM) to confirm activity thresholds .

- Isostere Replacement : Synthesize analogs (e.g., replacing nitro with cyano groups) to isolate functional group contributions .

Q. What strategies mitigate challenges in refining low-resolution crystallographic data for nitro-indazole derivatives?

- Methodological Answer : Use SHELXL with tailored refinement protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.